Kotalanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

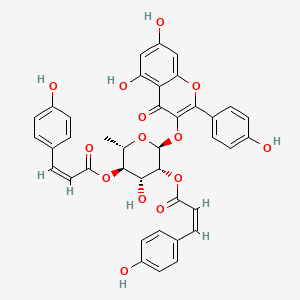

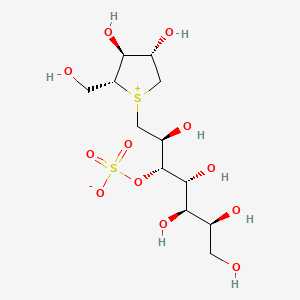

Kotalanol is a potent alpha-glucosidase inhibitor with a thiosugar sulfonium sulfate structure . It has been isolated from an antidiabetic traditional Ayurvedic medicine, the roots and stems of Salacia reticulata Wight .

Synthesis Analysis

The exact stereochemical structures of Kotalanol were determined by synthesis and comparison of their physical data to those of the corresponding natural compounds . The synthesis of Kotalanol was achieved by coupling PMB-protected 4-thio-D-arabinitol with a cyclic sulfate that was synthesized from the naturally occurring D-perseitol .Molecular Structure Analysis

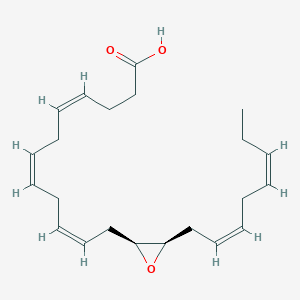

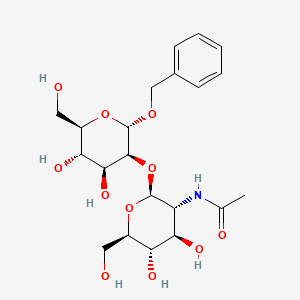

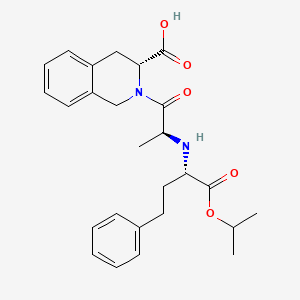

The structure of Kotalanol was elucidated on the basis of chemical and physicochemical evidence to be the inner salt comprised of 1-deoxyheptosyl-3-sulfate anion and 1-deoxy-4-thio-D-arabinofuranosyl sulfonium cation . The side chain of this compound was determined to be another naturally occurring heptitol, D-perseitol (D-glycero-D-galacto-heptitol) with a sulfonyloxy group at the C-5 position .Chemical Reactions Analysis

The initial synthetic strategy relied on the selective nucleophilic attack of p-methoxybenzyl (PMB)-protected 4-thio-D-arabinitol at the least hindered carbon atom of two different, selectively protected 1,3-cyclic sulfates to afford the sulfonium sulfates . Deprotection of the adducts yielded the sulfonium ions but also resulted in de-O-sulfonation .科学的研究の応用

Antidiabetic Effects

Kotalanol has been identified as an active constituent in plants of the genus Salacia, such as Salacia reticulata Wight, S. oblonga Wall., and S. chinensis L . These plants have been used traditionally in Ayurvedic medicine as a specific remedy at the early stage of diabetes . Kotalanol and related thiosugar sulfoniums have shown significant antidiabetic effects .

Obesity Prevention

In addition to its antidiabetic properties, Kotalanol has been extensively consumed in Japan, the United States, and other countries as a food supplement for the prevention of obesity . This is likely due to its potential to regulate blood sugar levels and thus control appetite.

Functional Food Ingredients

The antidiabetic effects of plants from the genus Salacia, including those related to Kotalanol, have led to their application and development as new functional food ingredients . These ingredients can be incorporated into various food products to enhance their health benefits.

Traditional Medicine

Kotalanol, found in the roots and stems of Salacia plants, has been used extensively for thousands of years in traditional medicines for the treatment of rheumatism, gonorrhea, and skin diseases .

α-Glycosidase Inhibition

Kotalanol is a potent α-glycosidase inhibitor . α-Glycosidase is an enzyme that plays a crucial role in carbohydrate digestion. By inhibiting this enzyme, Kotalanol can slow down carbohydrate digestion, resulting in a slower release of glucose into the bloodstream. This property is particularly beneficial for managing diabetes.

Pharmacological Research

Kotalanol is a subject of interest in pharmacological research due to its antidiabetic activity and potential therapeutic applications . Studies are being conducted to further understand its mechanisms of action and explore other potential health benefits.

作用機序

Target of Action

Kotalanol is a potent natural α-glucosidase inhibitor . α-glucosidase is an enzyme that breaks down carbohydrates into simple sugars, and it is a primary target of Kotalanol . This enzyme plays a crucial role in the digestion of carbohydrates, and its inhibition can help manage postprandial hyperglycemia, a common issue in diabetes .

Mode of Action

Kotalanol interacts with α-glucosidase, inhibiting its activity . This inhibition prevents the breakdown of carbohydrates into glucose, thereby reducing the amount of glucose that enters the bloodstream . Kotalanol has been found to show more potent inhibitory activity against sucrase, a type of α-glucosidase, than other inhibitors .

Biochemical Pathways

The primary biochemical pathway affected by Kotalanol is the carbohydrate digestion pathway. By inhibiting α-glucosidase, Kotalanol prevents the breakdown of complex carbohydrates into glucose . This action reduces postprandial blood glucose levels, which is beneficial for managing diabetes .

Pharmacokinetics

As a natural compound isolated from the roots and stems of salacia reticulata, a plant used in traditional ayurvedic medicine, it is likely that kotalanol is absorbed and metabolized in ways similar to other plant-derived compounds .

Result of Action

The molecular effect of Kotalanol’s action is the inhibition of α-glucosidase, which leads to a decrease in the breakdown of carbohydrates and a subsequent reduction in blood glucose levels . On a cellular level, this can help prevent the cellular damage caused by high blood glucose levels, such as oxidative stress .

特性

IUPAC Name |

[(2S,3S,4R,5R,6S)-1-[(2R,3S,4S)-3,4-dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl] sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O12S2/c13-1-5(15)10(19)11(20)12(24-26(21,22)23)7(17)4-25-3-6(16)9(18)8(25)2-14/h5-20H,1-4H2/t5-,6+,7+,8+,9-,10+,11+,12+,25?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMKXVFDVAGCPBS-GTEYUELZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C([S+]1CC(C(C(C(C(CO)O)O)O)OS(=O)(=O)[O-])O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([S+]1C[C@H]([C@H]([C@@H]([C@@H]([C@H](CO)O)O)O)OS(=O)(=O)[O-])O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O12S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655282 |

Source

|

| Record name | (2S,3S,4R,5R,6S)-1-[(2R,3S,4S)-3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl sulfate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2R,3R,4S)-1-{(1S)-2-[(2R,3S,4S)-3,4-dihydroxy-2-(hydroxymethyl)tetrahydrothiophenium-1-yl]-1-hydroxyethyl}-2,3,4,5-tetrahydroxypentyl sulfate | |

CAS RN |

214491-07-3 |

Source

|

| Record name | (2S,3S,4R,5R,6S)-1-[(2R,3S,4S)-3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl sulfate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。